molecular formula C19H22N4O2 B11491669 1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea

1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea

Cat. No.: B11491669
M. Wt: 338.4 g/mol
InChI Key: FNRCUPJDKWXXBR-UHFFFAOYSA-N
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Description

N-butyl-N’-{3-[(3-cyano-4,6-dimethyl-2-pyridyl)oxy]phenyl}urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyano group, a dimethylpyridyl moiety, and a phenyl group linked through an oxy bridge to a urea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-{3-[(3-cyano-4,6-dimethyl-2-pyridyl)oxy]phenyl}urea typically involves the reaction of N-butylurea with 3-[(3-cyano-4,6-dimethyl-2-pyridyl)oxy]phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction temperature is maintained at around 25-30°C, and the reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-butyl-N’-{3-[(3-cyano-4,6-dimethyl-2-pyridyl)oxy]phenyl}urea can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-{3-[(3-cyano-4,6-dimethyl-2-pyridyl)oxy]phenyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-butyl-N’-{3-[(3-cyano-4,6-dimethyl-2-pyridyl)oxy]phenyl}urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-butyl-N’-{3-[(3-cyano-4,6-dimethyl-2-pyridyl)oxy]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-N’-{3-[(3-cyano-4,6-dimethyl-2-pyridyl)oxy]phenyl}thiourea: Similar structure but contains a thiourea group instead of a urea group.

    N-butyl-N’-{3-[(3-cyano-4,6-dimethyl-2-pyridyl)oxy]phenyl}carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

N-butyl-N’-{3-[(3-cyano-4,6-dimethyl-2-pyridyl)oxy]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group and the dimethylpyridyl moiety enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-butyl-3-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]urea

InChI

InChI=1S/C19H22N4O2/c1-4-5-9-21-19(24)23-15-7-6-8-16(11-15)25-18-17(12-20)13(2)10-14(3)22-18/h6-8,10-11H,4-5,9H2,1-3H3,(H2,21,23,24)

InChI Key

FNRCUPJDKWXXBR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=CC(=CC=C1)OC2=C(C(=CC(=N2)C)C)C#N

Origin of Product

United States

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